水仙花胺

描述

- 它对乙醇吸收具有强烈的抑制活性 .

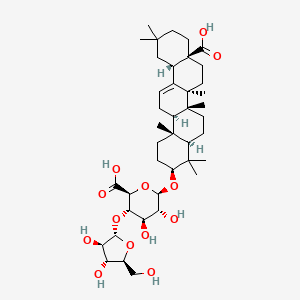

塔拉皂苷 VI: 是一种从植物中提取的三萜类糖苷。

科学研究应用

化学: 塔拉皂苷 VI 可以作为设计新型糖苷或生物活性化合物的支架。

生物学: 它可能具有抗炎或抗氧化剂的潜力。

医学: 进一步的研究可以探索其对酒精代谢和相关健康影响的作用。

工业: 它在制药、化妆品或功能性食品中的应用值得研究。

作用机制

- 塔拉皂苷 VI 发挥其作用的确切机制仍然是研究的热点。

- 它可能与参与乙醇吸收的细胞受体或信号通路相互作用。

生化分析

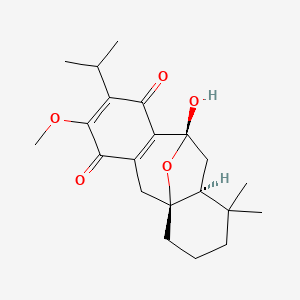

Biochemical Properties

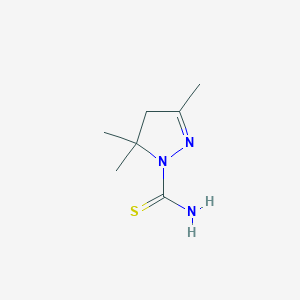

Narcissiflorine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as oleanolic acid 3-O-α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranoside . Narcissiflorine interacts with enzymes such as xanthine oxidase and glutaminase, inhibiting their activities and thereby reducing oxidative stress and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways and maintaining cellular homeostasis.

Cellular Effects

Narcissiflorine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, narcissiflorine has neuroprotective effects on PC12 cells by regulating metabolic disorders and reducing neuroinflammation . Additionally, it impacts cell signaling pathways such as the TCA cycle and purine metabolism, thereby enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of narcissiflorine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Narcissiflorine binds to specific enzymes, inhibiting their activities and leading to a reduction in oxidative stress and inflammation . It also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its neuroprotective and anti-inflammatory effects . These molecular interactions highlight the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of narcissiflorine change over time, influenced by its stability and degradation. Narcissiflorine has been observed to maintain its stability under various conditions, ensuring its long-term efficacy in in vitro and in vivo studies . Over time, narcissiflorine continues to exert its neuroprotective and anti-inflammatory effects, demonstrating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of narcissiflorine vary with different dosages in animal models. At lower doses, narcissiflorine exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Narcissiflorine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It influences pathways such as the TCA cycle and purine metabolism, enhancing mitochondrial function and reducing oxidative stress . These interactions highlight the compound’s potential in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

Narcissiflorine is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, facilitating its movement across cell membranes and ensuring its effective distribution within the body . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of narcissiflorine plays a significant role in its activity and function. Narcissiflorine is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum is essential for its neuroprotective and anti-inflammatory effects . These localization mechanisms highlight the importance of subcellular targeting in the compound’s therapeutic applications.

准备方法

- 不幸的是,关于塔拉皂苷 VI 的具体合成路线和反应条件在文献中鲜有记载。它主要从天然来源获得。

- 工业生产方法可能涉及从刺五加或相关植物中提取和纯化。

化学反应分析

- 塔拉皂苷 VI 由于其复杂的结构,可能经历各种反应。常见的反应包括:

糖基化: 在三萜骨架上添加糖基。

水解: 裂解糖苷键。

氧化: 和 : 官能团的修饰。

- 试剂和条件将取决于具体的转化。

- 在这些反应中形成的主要产物可能包括修饰的三萜衍生物。

相似化合物的比较

- 虽然详细的比较很少,但塔拉皂苷 VI 的独特之处在于其特殊的糖基化模式和三萜结构。

- 类似的化合物可能包括来自植物来源的其他三萜糖苷。

属性

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)27(44)30(31(54-34)32(47)48)53-33-28(45)26(43)22(19-42)51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28+,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHCJXBGKMDIFP-LLUWHUROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974681 | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59252-95-8 | |

| Record name | Narcissiflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059252958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Narcissiflorine and where is it found?

A1: Narcissiflorine, also known as Tarasaponin VI, is a triterpene saponin. [, ] It was first isolated from the Anemone narcissiflora plant [] and has also been found in Aralia chinensis, also known as Chinese Spikenard. [] In Aralia chinensis, it exists alongside other saponins like araloside A and oleanolic acid derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,13R,14R,26R)-1,14-dihydroxy-9,22-diphenyl-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1215986.png)

![N-(cyclohexylmethyl)-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-9-amine](/img/structure/B1215990.png)

![1-[[(4-chloroanilino)-oxomethyl]amino]-N-[3-(4-morpholinyl)propyl]-1-cyclohexanecarboxamide](/img/structure/B1215991.png)

![7-(methoxymethyl)-3-(2-methoxyphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B1215993.png)

![N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B1215997.png)

![6-ethoxy-3-[[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1216004.png)